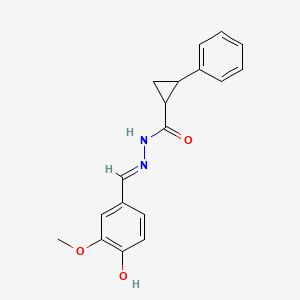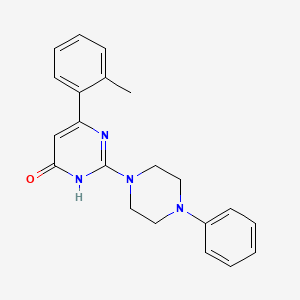
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide (HMPC) is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in treating various diseases. HMPC is a cyclopropane derivative with a phenyl group and a hydrazide moiety attached to it.
科学研究应用
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been extensively studied for its potential applications in treating various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes. In cancer research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's and Parkinson's disease research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In diabetes research, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels.
作用机制
The mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is not fully understood. However, studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has also been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and α-glucosidase.
Biochemical and physiological effects:
N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has antioxidant, anti-inflammatory, and anticancer properties. In vivo studies have shown that N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has neuroprotective, cardioprotective, and hepatoprotective effects.
实验室实验的优点和局限性
One of the major advantages of using N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in lab experiments is its low toxicity. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have low acute toxicity and no significant side effects in animal studies. However, the solubility of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide in water is limited, which can make it difficult to administer in some experimental settings.
未来方向
There are several potential future directions for N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide research. One area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems. N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide has been shown to have good biocompatibility and biodegradability, which makes it an attractive candidate for drug delivery applications. Another area of interest is the development of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide derivatives with improved pharmacological properties. By modifying the chemical structure of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide, it may be possible to enhance its efficacy and reduce its toxicity. Finally, further studies are needed to fully understand the mechanism of action of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide and its potential applications in treating various diseases.
Conclusion:
In conclusion, N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a promising compound with potential applications in treating various diseases. Its low toxicity, antioxidant, anti-inflammatory, and anticancer properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and to develop N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide-based drug delivery systems with improved pharmacological properties.
合成方法
The synthesis of N'-(4-hydroxy-3-methoxybenzylidene)-2-phenylcyclopropanecarbohydrazide is a multistep process that involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with phenylcyclopropanecarboxylic acid hydrazide in the presence of acetic acid and glacial acetic acid. The resulting product is then purified by recrystallization using ethanol.
属性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-17-9-12(7-8-16(17)21)11-19-20-18(22)15-10-14(15)13-5-3-2-4-6-13/h2-9,11,14-15,21H,10H2,1H3,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOZETKZPHEYDM-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2CC2C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B6034173.png)
![1-[2-methoxy-5-({[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}methyl)phenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6034175.png)
![3-[(3-chloro-4-fluorophenyl)amino]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6034181.png)
![(1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methanol](/img/structure/B6034186.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1H-pyrazol-4-yl)propanamide](/img/structure/B6034190.png)

![3-{2-[4-(3-fluorophenoxy)-1-piperidinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B6034199.png)
![6-(4-fluorophenyl)-2-{[2-(2-methyl-1-piperidinyl)-2-oxoethyl]thio}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B6034209.png)
![N-butyl-N-methyl-3-({[2-(1-methyl-2-pyrrolidinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6034220.png)
![2-{[(2-ethoxyphenyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B6034224.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B6034230.png)
![5-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6034242.png)
![2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B6034246.png)